molecular formula C15H15ClN2O2S2 B2795252 2-(3-((4-chlorophenyl)thio)propanamido)-N-methylthiophene-3-carboxamide CAS No. 895479-94-4

2-(3-((4-chlorophenyl)thio)propanamido)-N-methylthiophene-3-carboxamide

Cat. No. B2795252
CAS RN: 895479-94-4
M. Wt: 354.87
InChI Key: DYYCCUWNJVKHGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various cyclization processes or domino reactions . For instance, the synthesis of a related compound involved a solution of acetylacetone and 4-chlorothiophenol in DMSO, to which Na2CO3 was added. The mixture was stirred at 40°C under an oxygen atmosphere for 17 hours .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

  • Antimicrobial Applications :

    • A study demonstrated that compounds similar to the one , specifically N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and their derivatives, exhibited significant inhibition on bacterial and fungal growth compared to standard drugs. This suggests potential antimicrobial applications (Akbari et al., 2008).
  • Cytotoxic Activities :

    • Research into new thiophene derivatives, a category that includes the compound of interest, has shown promising results in cytotoxicity evaluations against human cancer cell lines, HepG2 and MCF-7. This indicates potential applications in cancer therapy (Mehdhar et al., 2022).
  • Synthetic Methodologies :

    • The synthesis and characterization of compounds structurally related to 2-(3-((4-chlorophenyl)thio)propanamido)-N-methylthiophene-3-carboxamide have been extensively studied. For instance, the preparation of N-alkyl(aryl), N-isothiocyanato carboxamides and their subsequent reactions to form various derivatives demonstrate the compound’s versatility in synthetic chemistry (Vass & Szalontai, 1986).
  • Radiosensitizers and Bioreductively Activated Cytotoxins :

    • A series of nitrothiophene carboxamides, closely related to the compound , were evaluated as potential radiosensitizers and bioreductively activated cytotoxins. The findings suggested their potential use in enhancing radiotherapy efficacy and targeting cancer cells (Threadgill et al., 1991).
  • Anticancer Activity :

    • Another study reported the synthesis of thiophene-2-carboxamide derivatives with significant inhibitory activity against several cancer cell lines. This highlights the compound's potential role in developing new anticancer agents (Atta & Abdel‐Latif, 2021).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets, contributing to its diverse biological activities.

Mode of Action

It is suggested that similar compounds may inhibit spore germination with preventative action . This implies that the compound could potentially interact with its targets to prevent certain biological processes, leading to its therapeutic effects.

Biochemical Pathways

It is known that indole derivatives, which are structurally similar to the compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

It is suggested that similar compounds may have diverse biological activities , implying that the compound could potentially have a wide range of molecular and cellular effects.

Action Environment

It is known that the synthesis of similar compounds involves specific conditions, such as a certain temperature and the presence of certain substances . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors.

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S2/c1-17-14(20)12-6-8-22-15(12)18-13(19)7-9-21-11-4-2-10(16)3-5-11/h2-6,8H,7,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYCCUWNJVKHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-chlorophenyl)thio)propanamido)-N-methylthiophene-3-carboxamide

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